![molecular formula C9H11IN2O2 B581746 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde CAS No. 1400644-65-6](/img/structure/B581746.png)
4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde
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Overview
Description
“4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1400644-65-6. It has a molecular weight of 306.1 and its IUPAC name is 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11IN2O2/c10-7-5-11-12(8(7)6-13)9-3-1-2-4-14-9/h5-6,9H,1-4H2 . This indicates that the compound has a pyrazole ring with an iodo substituent at the 4-position, an aldehyde group at the 5-position, and an oxan-2-yl group at the 1-position .Chemical Reactions Analysis
While specific chemical reactions involving “4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde” are not detailed in the literature, pyrazole derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo addition and reduction reactions, oxidation, condensation reactions with active methylene compounds, reactions with semicarbazide, thiosemicarbazide, and hydroxylamine, among others .Physical And Chemical Properties Analysis
The compound has a molecular weight of 306.1 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Synthesis and Biological Activities
Pyrazoles are crucial scaffolds in medicinal chemistry due to their presence in biologically active compounds. Their synthesis often involves condensation followed by cyclization, utilizing reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. These derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The synthesis methodologies provide valuable strategies for designing active biological agents through modifications and derivatizations of the pyrazole core (Dar & Shamsuzzaman, 2015).
Therapeutic Applications
Pyrazoline derivatives, closely related to pyrazoles, have been recognized for their pharmacological effects, such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Their therapeutic applications span across a wide spectrum, underlining the pyrazole moiety's significance in drug design and discovery. The exploration of pyrazoline derivatives continues to unveil new biological activities and potential therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as aryl iodides , which are known to interact with various biological targets
Mode of Action
As an aryl iodide, it may undergo electrophilic aromatic substitution reactions with biological targets . The exact nature of these interactions and the resulting changes in cellular function are subjects of ongoing research.
properties
IUPAC Name |
4-iodo-2-(oxan-2-yl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O2/c10-7-5-11-12(8(7)6-13)9-3-1-2-4-14-9/h5-6,9H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGKJKQPLRHELQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=C(C=N2)I)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde |
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